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Compound of Interest

Compound Name: H-Ser-Leu-Leu-OH

CAS No.: 10329-74-5

Cat. No.: B185933

Get Quote

Executive Summary
The tripeptide H-SLL-OH (Seryl-Leucyl-Leucine) represents a distinct class of short-chain

bioactive peptides characterized by a polar N-terminus and a highly hydrophobic C-terminal

domain.[1] Commonly identified in the hydrolysates of bioactive food proteins (e.g.,

-zein, casein), this sequence acts as a critical model for understanding amphipathic interactions
in drug delivery and enzymatic inhibition.

This technical guide provides a rigorous analysis of the physicochemical properties of H-SLL-

OH, specifically its isoelectric point (pI) and hydrophobicity profile. These parameters are not

merely descriptive but are predictive determinants of the peptide's solubility, stability, and

interaction with biological targets such as the Angiotensin-I Converting Enzyme (ACE).

Part 1: Physicochemical Specifications[1][2][3]
Structural Composition

Sequence: Serine - Leucine - Leucine[1][2][3]
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Formula:

Molecular Weight: 331.41 g/mol [1]

SMILES:CC(C)CO)NC(=O)C)NC(=O)N

Isoelectric Point (pI) Analysis
The pI is the pH at which the peptide carries a net zero charge. For H-SLL-OH, the side chains

of Serine (

) and Leucine (non-ionizable) do not contribute to the charge state in the physiological range
(pH 2–10). Therefore, the pI is determined exclusively by the N-terminal amine and C-terminal
carboxyl groups.

Theoretical Calculation: Using standard biological

values (EMBOSS scale):

C-terminal Carboxyl (

): 2.34[1]

N-terminal Amine (

): 9.60[1]

Implication: At physiological pH (7.4), the peptide is slightly above its pI. The carboxyl group is

deprotonated (

), and the amine group is partially deprotonated (

equilibrium), resulting in a net weak negative charge. This facilitates solubility in neutral buffers
but suggests precipitation may occur near pH 6.0.

Hydrophobicity Profile
H-SLL-OH exhibits a strong hydrophobic character due to the "LL" motif.[1]

GRAVY Score (Grand Average of Hydropathy): Calculated as the sum of hydropathy values

divided by sequence length.
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Ser: -0.8[1]

Leu: +3.8[1]

Leu: +3.8[1]

Average:

Interpretation: A positive GRAVY score indicates a hydrophobic peptide.[1] Despite the polar

Serine residue, the bulk of the molecule is lipophilic. This suggests high permeability across

lipid bilayers but potential aggregation issues in aqueous formulations without co-solvents

(e.g., DMSO or Ethanol).[1]

Part 2: Visualization of Molecular Logic
The following diagram illustrates the ionization states of H-SLL-OH across the pH scale and its

structural transition from cation to anion.
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Caption: pH-dependent ionization states of H-SLL-OH. Solubility is minimal at the zwitterionic

state (pH ~6.0).

Part 3: Experimental Validation Protocols
To rigorously validate the theoretical properties calculated above, the following experimental

workflows are recommended. These protocols are designed to be self-validating by including
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internal standards.

Protocol A: Determination of Hydrophobicity via RP-
HPLC
This method correlates the retention time (

) of H-SLL-OH with its hydrophobicity coefficient.[1]

Reagents:

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

Mobile Phase A: 0.1% TFA in Water (Polar).[1]

Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

Standards: Gly-Gly-Gly (Hydrophilic marker), Phe-Phe (Hydrophobic marker).[1]

Workflow:

Equilibration: Flow rate 1.0 mL/min, 5% Solvent B for 10 mins.

Injection: 20 µL of 1 mg/mL H-SLL-OH dissolved in 10% DMSO/Water.

Gradient: Linear ramp from 5% B to 65% B over 30 minutes.

Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (no signal expected,

confirms absence of aromatic impurities).[1]

Expected Result: H-SLL-OH contains two Leucine residues.[1] It should elute significantly later

than the Gly-Gly-Gly standard, likely in the range of 35-45% Acetonitrile concentration. If

elution is too early (<20% B), the Serine residue is dominating the interaction; if >50% B, the

"LL" block is driving strong hydrophobic retention.

Protocol B: pI Determination via Capillary Isoelectric
Focusing (cIEF)
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Traditional gel IEF can be difficult for short peptides due to diffusion.[1] cIEF provides higher

resolution.[1]

Workflow:

Sample Prep: Mix H-SLL-OH (0.2 mg/mL) with ampholytes (pH 3–10 range) and pI markers

(e.g., pI 5.5 and 7.0).

Focusing: Apply high voltage (25 kV) across the capillary.[1] The peptide will migrate until it

reaches the pH zone equal to its pI (neutral charge).

Mobilization: Use chemical mobilization or pressure to push the focused bands past the UV

detector (280 nm).

Calculation: Plot the migration time of markers vs. their known pI. Interpolate the pI of H-

SLL-OH.

Part 4: Functional Implications in Drug Development
Solubility and Formulation
The "LL" C-terminal motif presents a challenge for aqueous solubility.

Buffer Selection: Avoid buffers near pH 6.0 (e.g., MES buffer) to prevent isoelectric

precipitation.[1]

Enhancers: The peptide is likely soluble in alcohols (Methanol, Ethanol) and DMSO. For

aqueous delivery, cyclodextrin complexation may be required to mask the hydrophobic C-

terminus.

Bioactivity Mechanism (ACE Inhibition)
Literature on similar tripeptides (e.g., Val-Pro-Pro, Ile-Pro-Pro) suggests that H-SLL-OH is a

potent candidate for ACE inhibition.[1]

Mechanism: ACE prefers substrates with hydrophobic C-terminal residues.[1] The Leucine-

Leucine motif of H-SLL-OH fits perfectly into the hydrophobic pocket of the ACE active site,

competitively inhibiting the enzyme.
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Structure-Activity Relationship (SAR): The N-terminal Serine improves bioavailability

compared to purely hydrophobic peptides by enhancing solubility in the gastrointestinal tract

before absorption.

Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to bioassay validation.
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Caption: Integrated workflow for the synthesis, physicochemical validation, and functional

testing of H-SLL-OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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